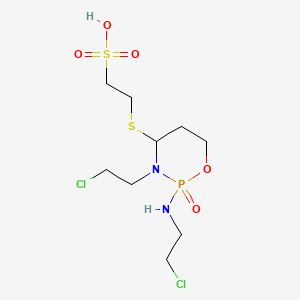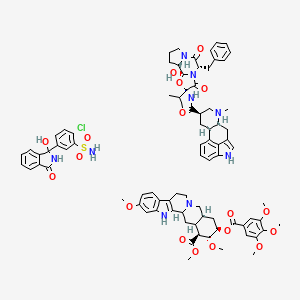
3,4-Dihydro-4-ethyl-2H-1,4-benzothiazine-2-carboxamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Carbossiammide-4-etil-2,3-diidro-4H-benzotiazina cloridrato, also known as 2H-1,4-Benzothiazine-2-carboxamide, 3,4-dihydro-4-ethyl-, hydrochloride, is a compound with significant pharmacological potential. It is a derivative of benzothiazine, a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure. This compound has been studied for its various biological activities and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Carbossiammide-4-etil-2,3-diidro-4H-benzotiazina cloridrato typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzenethiol with ethyl chloroacetate, followed by cyclization and subsequent treatment with hydrochloric acid to yield the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Carbossiammide-4-etil-2,3-diidro-4H-benzotiazina cloridrato undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzothiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazine derivatives.
Applications De Recherche Scientifique
2-Carbossiammide-4-etil-2,3-diidro-4H-benzotiazina cloridrato has been explored for its potential in several scientific research areas:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mécanisme D'action
The mechanism of action of 2-Carbossiammide-4-etil-2,3-diidro-4H-benzotiazina cloridrato involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may act as an inhibitor of bacterial enzymes, thereby exhibiting antimicrobial properties. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-1,4-Benzothiazine-2-carboxamide: A closely related compound with similar structural features.
4-Hydroxy-2-quinolones: Another class of heterocyclic compounds with comparable biological activities.
Uniqueness
2-Carbossiammide-4-etil-2,3-diidro-4H-benzotiazina cloridrato stands out due to its specific substitution pattern and the presence of the ethyl group, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields .
Propriétés
Numéro CAS |
97699-32-6 |
|---|---|
Formule moléculaire |
C11H15ClN2OS |
Poids moléculaire |
258.77 g/mol |
Nom IUPAC |
4-ethyl-2,3-dihydro-1,4-benzothiazine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C11H14N2OS.ClH/c1-2-13-7-10(11(12)14)15-9-6-4-3-5-8(9)13;/h3-6,10H,2,7H2,1H3,(H2,12,14);1H |
Clé InChI |
HDEZDNKCGAAMBG-UHFFFAOYSA-N |
SMILES canonique |
CCN1CC(SC2=CC=CC=C21)C(=O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![methyl (1R,5S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylate](/img/structure/B12781053.png)


